molecular formula C15H24N4O3S B3099508 (S)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate CAS No. 1354009-88-3

(S)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B3099508
CAS No.: 1354009-88-3
M. Wt: 340.4
InChI Key: CVFXCTUPGDJWEI-JTQLQIEISA-N
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Description

This compound is a chiral pyrrolidine-carboxylate derivative featuring a pyrimidine core substituted with methoxy (6-position) and methylthio (2-position) groups. The tert-butyl carbamate group at the pyrrolidine nitrogen enhances steric protection and modulates solubility. Its stereochemistry (S-configuration) is critical for interactions with chiral biological targets, such as enzymes or receptors. While direct spectroscopic or biological data for this compound are absent in the provided evidence, its structural analogs and related derivatives offer insights into its properties .

Properties

IUPAC Name

tert-butyl (3S)-3-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-15(2,3)22-14(20)19-7-6-10(9-19)16-11-8-12(21-4)18-13(17-11)23-5/h8,10H,6-7,9H2,1-5H3,(H,16,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXCTUPGDJWEI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, with CAS number 1354009-88-3, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, antimicrobial, and anti-inflammatory effects.

Molecular Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C17H28N4O3S
  • Molecular Weight : 368.49 g/mol
  • Structure : The compound contains a pyrimidine ring substituted with a methoxy group and a methylthio group, which are critical for its biological interactions.

Antiviral Activity

Research indicates that compounds with similar structural motifs to (S)-tert-butyl derivatives exhibit promising antiviral properties. For instance, derivatives of pyrimidines have shown efficacy against various viral targets, including HIV and SARS-CoV-2. The presence of the methoxy and methylthio groups may enhance the binding affinity to viral proteins, potentially inhibiting viral replication.

Antimicrobial Activity

The antimicrobial activity of this compound has been explored in several studies. Compounds structurally related to this pyrrolidine have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, studies have shown that similar pyrimidine derivatives exhibit effective inhibition against Staphylococcus aureus and Escherichia coli.

PathogenActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Pseudomonas aeruginosaLow to Moderate

Anti-inflammatory Activity

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. In vitro studies have suggested that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for related compounds against COX enzymes have been reported as follows:

CompoundIC50 (μM)
Celecoxib0.04
Pyrimidine Derivative A0.04
Pyrimidine Derivative B0.03

Case Studies and Research Findings

  • Antiviral Efficacy : A study highlighted that pyrimidine derivatives showed enhanced activity against viral replication in cell cultures at concentrations as low as 0.20 μM, indicating that structural modifications could optimize their antiviral efficacy .
  • Antimicrobial Screening : In a comparative analysis of various pyrimidine derivatives against common bacterial strains, (S)-tert-butyl derivatives exhibited significant antimicrobial activity, particularly against resistant strains like MRSA .
  • Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives could reduce inflammation significantly compared to controls, suggesting a potential therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Derivatives

The compound’s pyrimidine core distinguishes it from pyridine-based analogs (e.g., tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate in ). Pyrimidines, being six-membered heterocycles with two nitrogen atoms, exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyridines. This affects:

  • Reactivity : Pyrimidines are less electron-rich than pyridines, influencing nucleophilic substitution rates.
  • Biological Interactions : The additional nitrogen may enhance binding to biomolecules via complementary hydrogen bonds .
Table 1: Core Heterocycle Comparison
Compound Core Heterocycle Key Substituents Molecular Formula (Inferred) Molecular Weight (Inferred)
Target Compound Pyrimidine 6-OCH₃, 2-SCH₃ C₁₄H₂₂N₄O₃S ~338.4 g/mol
Pyridine Analog () Pyridine 6-I, 3-OCH₃ C₁₆H₂₄IN₃O₃ ~457.2 g/mol

Enantiomeric and Substituent Variations

(R)- vs. (S)-Enantiomers

The (R)-enantiomer (tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, ) lacks the methylthio group but shares the pyrrolidine-carboxylate scaffold. Key differences:

  • Stereochemical Impact : The (S)-configuration may alter binding affinity in chiral environments (e.g., enzyme active sites).
Table 2: Enantiomer and Substituent Comparison
Compound Configuration Substituents (Pyrimidine) logP (Estimated) Key Applications
Target Compound S 6-OCH₃, 2-SCH₃ ~2.1 Kinase inhibitors, APIs
(R)-Enantiomer () R 6-OCH₃ ~1.6 Intermediate in drug synthesis

Functional Group Modifications in Pyrrolidine Derivatives

Several analogs in the Catalog of Pyridine Compounds (Evidences 2–7) highlight the impact of substituent variations:

  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): A bromine atom and dimethoxymethyl group introduce steric bulk and electrophilic reactivity, contrasting with the target compound’s methylthio group.
  • tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (): A hydroxyl group increases polarity, reducing cell permeability compared to the methylthio-substituted target compound .

Q & A

Q. Table 1: Comparative Spectral Data for Pyrrolidine Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)HRMS (Calc./Found)
(S)-t-Bu-pyrrolidine (Reference)1.45 (s, 9H)28.1 (t-Bu)322.40/322.41
Methoxy-pyrimidine analog3.75 (s, 3H)55.2 (OCH₃)365.48/365.47

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

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